Cas no 26586-40-3 (1-4-(azepan-1-yl)phenylethan-1-one)
1-4-(azepan-1-yl)phenylethan-1-one Chemical and Physical Properties
Names and Identifiers
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- Ethanone,1-[4-(hexahydro-1H-azepin-1-yl)phenyl]-
- (4-AZEPAN-1-YLPHENYL)ETHAN-1-ONE
- 1-(4-Azepan-1-ylphenyl)ethanone
- 1-[4-(azepan-1-yl)phenyl]ethanone
- 1-(4-(azepan-1-yl)ethanone)
- 1-acetyl-4-azaperhydroepinylbenzene
- 4'-(Perhydroazepin-1-yl)acetophenon
- 4-Hexamethylenimino-acetophenon
- 4-N-Hexamethylenimino-acetophenon
- 26586-40-3
- SCHEMBL13070319
- CCG-291110
- AKOS000221563
- 1-(4-(Azepan-1-yl)phenyl)ethanone
- Z56964608
- TS-03115
- Ethanone, 1-[4-(hexahydro-1H-azepin-1-yl)phenyl]-
- SR-01000049851
- DTXSID80368599
- 1-[4-(Hexahydro-1H-azepin-1-yl)phenyl]ethanone
- SR-01000049851-1
- CS-0220967
- BBA58640
- EN300-08003
- 1-[4-(azepan-1-yl)phenyl]ethan-1-one
- MFCD04639769
- 1-4-(azepan-1-yl)phenylethan-1-one
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- MDL: MFCD04639769
- Inchi: 1S/C14H19NO/c1-12(16)13-6-8-14(9-7-13)15-10-4-2-3-5-11-15/h6-9H,2-5,10-11H2,1H3
- InChI Key: DAGCDTAHALGDJT-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=CC(=CC=1)N1CCCCCC1
Computed Properties
- Exact Mass: 217.14700
- Monoisotopic Mass: 217.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- PSA: 20.31000
- LogP: 3.33460
1-4-(azepan-1-yl)phenylethan-1-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-4-(azepan-1-yl)phenylethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B408798-100mg |
1-[4-(azepan-1-yl)phenyl]ethan-1-one |
26586-40-3 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B408798-500mg |
1-[4-(azepan-1-yl)phenyl]ethan-1-one |
26586-40-3 | 500mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B408798-1g |
1-[4-(azepan-1-yl)phenyl]ethan-1-one |
26586-40-3 | 1g |
$ 275.00 | 2022-06-07 | ||
| Chemenu | CM286034-5g |
1-(4-(Azepan-1-yl)phenyl)ethanone |
26586-40-3 | 97% | 5g |
$396 | 2021-06-09 | |
| Chemenu | CM286034-10g |
1-(4-(Azepan-1-yl)phenyl)ethanone |
26586-40-3 | 97% | 10g |
$580 | 2021-06-09 | |
| Apollo Scientific | OR01991-1g |
(4-Azepan-1-ylphenyl)ethan-1-one |
26586-40-3 | 1g |
£85.00 | 2025-02-19 | ||
| Apollo Scientific | OR01991-5g |
(4-Azepan-1-ylphenyl)ethan-1-one |
26586-40-3 | 5g |
£298.00 | 2025-02-19 | ||
| Apollo Scientific | OR01991-10g |
(4-Azepan-1-ylphenyl)ethan-1-one |
26586-40-3 | 10g |
£476.00 | 2025-02-19 | ||
| Chemenu | CM286034-5g |
1-(4-(Azepan-1-yl)phenyl)ethanone |
26586-40-3 | 97% | 5g |
$396 | 2024-07-28 | |
| Chemenu | CM286034-10g |
1-(4-(Azepan-1-yl)phenyl)ethanone |
26586-40-3 | 97% | 10g |
$580 | 2024-07-28 |
1-4-(azepan-1-yl)phenylethan-1-one Suppliers
1-4-(azepan-1-yl)phenylethan-1-one Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 1-4-(azepan-1-yl)phenylethan-1-one
Professional Introduction to Compound with CAS No. 26586-40-3 and Product Name: 1-4-(azepan-1-yl)phenylethan-1-one
The compound with the CAS number 26586-40-3 and the product name 1-4-(azepan-1-yl)phenylethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of 1-4-(azepan-1-yl)phenylethan-1-one incorporates an azepane ring fused with a phenyl group, linked by an ethanone moiety, which contributes to its distinct chemical properties and biological activities.
In recent years, the exploration of heterocyclic compounds has been a cornerstone in the development of novel therapeutic agents. The azepane ring, a seven-membered saturated heterocycle, is known for its stability and versatility in forming pharmacophores. When combined with a phenyl group and an ethanone side chain, as seen in 1-4-(azepan-1-yl)phenylethan-1-one, the compound exhibits enhanced interactions with biological targets, making it a promising candidate for further investigation.
One of the most compelling aspects of 1-4-(azepan-1-yl)phenylethan-1-one is its potential role in modulating neurological pathways. Studies have shown that compounds containing azepane derivatives can interact with various neurotransmitter receptors, including those for serotonin and dopamine. This interaction is particularly relevant in the context of central nervous system (CNS) disorders such as depression, anxiety, and neurodegenerative diseases. The presence of the phenyl group further enhances the compound's ability to penetrate the blood-brain barrier, improving its bioavailability and efficacy.
Recent research has also highlighted the compound's anti-inflammatory properties. Chronic inflammation is a key factor in numerous diseases, including cardiovascular disorders, arthritis, and cancer. The structural features of 1-4-(azepan-1-yl)phenylethan-1-one suggest that it may inhibit inflammatory pathways by interacting with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions could lead to the development of novel anti-inflammatory therapies with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
The synthesis of 1-4-(azepan-1-yl)phenylethan-1-one involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex molecular framework efficiently. These methods not only improve the synthetic pathway but also enhance the overall quality of the final product.
In addition to its pharmacological potential, 1-4-(azepan-1-yl)phenylethan-1-one has shown promise in preclinical studies as a scaffold for drug discovery. Its unique structural features make it amenable to modifications that can fine-tune its biological activity. By altering substituents on the azepane ring or the phenyl group, researchers can explore a wide range of pharmacological profiles, including analgesic, anticonvulsant, and anxiolytic effects.
The compound's interaction with biological targets is further elucidated through computational modeling and molecular dynamics simulations. These studies provide insights into how 1-4-(azepan-1-yl)phenylethan-1-one binds to its receptors and modulates their activity. Such information is crucial for optimizing drug design and predicting potential side effects before moving into clinical trials.
Current research efforts are focused on evaluating the safety and efficacy of 1-4-(azepan-1-y]phenylethan-l-one in animal models of human diseases. Preliminary results indicate that the compound exhibits favorable pharmacokinetic properties, including appropriate absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. These findings are encouraging for further development into clinical applications.
The integration of modern analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography has been instrumental in characterizing l-lle(azcpn-l yl}phcnny}ethany}lone at a molecular level. These techniques provide detailed structural information that aids in understanding its mechanism of action and optimizing its formulation for therapeutic use.
As our understanding of complex biological systems continues to evolve, compounds like l-lle(azeplan-l yl}phcnny}ethany}lone will play an increasingly important role in addressing unmet medical needs. The combination of innovative synthetic methodologies with advanced computational tools will further accelerate the development of next-generation pharmaceuticals derived from this class of compounds.
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